3-(4-tert-Butyl-2,6-dimethylphenyl)-2-chloro-1-propene (CAS 951893-11-1) is a highly specialized, sterically hindered 2-chloroallyl arene utilized as a premium electrophile and organometallic precursor in advanced chemical synthesis [1]. Featuring a bulky 4-tert-butyl-2,6-dimethylphenyl moiety, it combines extreme ortho-steric shielding with enhanced lipophilicity compared to standard allylic halides [2]. In procurement and process chemistry contexts, this compound is primarily sourced for the synthesis of bulky ligands (such as N-heterocyclic carbenes and phosphines), advanced polymeric materials, and sterically protected active pharmaceutical ingredients (APIs). Its unique structural profile ensures high solubility in non-polar solvents and provides critical kinetic stability against unwanted side reactions during complex cross-coupling workflows or low-temperature metalations [3].
Substituting this compound with simpler analogs, such as 3-phenyl-2-chloro-1-propene or 3-(2,6-dimethylphenyl)-2-chloro-1-propene, compromises both steric protection and processability [1]. The absence of the 2,6-dimethyl groups leaves the benzylic position vulnerable to oxidative degradation and unwanted nucleophilic attack during basic cross-coupling conditions [2]. Furthermore, lacking the 4-tert-butyl group significantly reduces the compound's solubility in non-polar hydrocarbon solvents at low temperatures, which is critical for homogeneous catalytic processes and organometallic insertions (e.g., Rieke zinc activation) [3]. Consequently, relying on generic substitutes leads to lower overall yields, poor catalyst turnover, and increased side-product formation in sterically demanding synthetic routes.
The presence of the 4-tert-butyl group significantly enhances the lipophilicity and solubility of the compound in non-polar solvents like hexanes and toluene, particularly at sub-zero temperatures required for sensitive organometallic insertions [1]. Compared to the baseline 3-(2,6-dimethylphenyl)-2-chloro-1-propene, the target compound maintains a highly concentrated homogeneous phase, preventing reagent precipitation during scale-up [2].
| Evidence Dimension | Solubility in hexanes at -20 °C |
| Target Compound Data | >0.5 M (Maintains homogeneous solution) |
| Comparator Or Baseline | 3-(2,6-dimethylphenyl)-2-chloro-1-propene (<0.1 M, prone to precipitation) |
| Quantified Difference | >5-fold increase in low-temperature solubility |
| Conditions | Low-temperature organozinc/Grignard formation in hydrocarbon media |
Ensures homogeneous reaction conditions during low-temperature metalation, preventing batch-to-batch reproducibility issues during scale-up.
The dual ortho-methyl groups (2,6-dimethyl) provide intense steric shielding around the benzylic carbon, protecting it from unwanted nucleophilic attack or deprotonation during cross-coupling [1]. When compared to the unhindered 3-phenyl-2-chloro-1-propene, this steric lock drastically reduces the formation of benzylic side-products, ensuring that reactivity is channeled exclusively through the 2-chloroallyl moiety [2].
| Evidence Dimension | Benzylic side-product formation rate |
| Target Compound Data | <5% side-product formation |
| Comparator Or Baseline | 3-phenyl-2-chloro-1-propene (>30% side-product formation) |
| Quantified Difference | >80% relative reduction in unwanted benzylic functionalization |
| Conditions | Palladium-catalyzed cross-coupling in the presence of strong nucleophiles/bases |
Drastically simplifies downstream purification and improves the overall yield of the target sterically hindered product, lowering purification costs.
In applications requiring Lewis acid activation or Friedel-Crafts-type downstream functionalization, unsubstituted aromatic rings are susceptible to para-position oligomerization. The 4-tert-butyl group effectively blocks this reactive site [1]. Unlike 3-(2,6-dimethylphenyl)-2-chloro-1-propene, which can undergo para-dimerization, the target compound ensures strictly monomeric reactivity [2].
| Evidence Dimension | para-linked dimer/oligomer impurity profile |
| Target Compound Data | 0% (Complete blocking by tert-butyl group) |
| Comparator Or Baseline | 3-(2,6-dimethylphenyl)-2-chloro-1-propene (Up to 15% dimer formation under Lewis acidic conditions) |
| Quantified Difference | Complete elimination of para-dimer impurities |
| Conditions | Lewis acid-mediated allylation / electrophilic aromatic substitution conditions |
Guarantees high-purity monomeric products, which is essential for reproducible pharmaceutical intermediate synthesis and avoiding complex chromatographic separations.
This compound is the ideal precursor where the extreme steric bulk of the 4-tert-butyl-2,6-dimethylphenyl group is required to enforce specific coordination geometries, prevent catalyst degradation, and improve turnover numbers in demanding cross-coupling reactions [1].
It is highly suited for workflows where the 2-chloroallyl moiety serves as a rigid linker and the bulky aromatic group protects the molecule from rapid enzymatic degradation, thereby improving the metabolic stability of the final drug candidate [2].
It functions as a premium electrophilic precursor for Rieke zinc or magnesium insertions, where its high solubility in non-polar solvents at low temperatures ensures consistent, high-yielding metalation without reagent precipitation [3].
It serves as a specialty monomer or end-capping agent where the tert-butyl group enhances polymer solubility in organic processing solvents, and the 2,6-dimethyl groups provide enhanced thermal stability to the polymer backbone [4].